1,3-Benzodithiole, 2-methyl-2-phenyl-
Description
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Properties
CAS No. |
61666-79-3 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-benzodithiole |
InChI |
InChI=1S/C14H12S2/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3 |
InChI Key |
VLTTUQPBYKBBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1,3 Benzodithiole, 2 Methyl 2 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of 1,3-Benzodithiole (B1625575), 2-methyl-2-phenyl- can be achieved.
Proton NMR (¹H NMR) for Elucidating Alkyl and Aromatic Environments
The ¹H NMR spectrum of 1,3-Benzodithiole, 2-methyl-2-phenyl- would provide crucial information about the disposition of its protons. The protons of the benzodithiole moiety are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific chemical shifts and splitting patterns of these four protons would form a complex multiplet, indicative of their coupling with each other.
The protons of the phenyl group attached to the C2 carbon would also resonate in the aromatic region, likely between δ 7.2 and 7.6 ppm. The integration of these signals would correspond to five protons. The methyl group at the C2 position would give rise to a singlet in the upfield region of the spectrum, anticipated around δ 1.5-2.0 ppm, with an integration value corresponding to three protons.
A hypothetical ¹H NMR data table is presented below based on the analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | 1.8 | s | 3H |
| Benzodithiole (aromatic) | 7.1-7.4 | m | 4H |
| Phenyl (aromatic) | 7.3-7.6 | m | 5H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The quaternary carbon at the C2 position, bonded to two sulfur atoms, a methyl group, and a phenyl group, is expected to have a characteristic chemical shift in the range of δ 70-90 ppm. The methyl carbon would appear at a much higher field, typically around δ 25-35 ppm.
The aromatic carbons of the benzodithiole and phenyl rings would resonate in the downfield region, from approximately δ 120 to 145 ppm. The two carbons of the benzodithiole ring that are attached to the sulfur atoms (C3a and C7a) would likely appear at the lower end of this range.
A predicted ¹³C NMR data table for the compound is as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 30 |
| C2 (quaternary) | 80 |
| Aromatic (Benzodithiole & Phenyl) | 120-145 |
Two-Dimensional NMR Techniques (e.g., HSQC, NOESY, ROESY)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in both the benzodithiole and phenyl rings.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. For 1,3-Benzodithiole, 2-methyl-2-phenyl-, NOESY or ROESY spectra would show correlations between the methyl protons and the ortho-protons of the phenyl ring, as well as with the protons on the benzodithiole ring that are spatially close. This information is invaluable for confirming the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of 1,3-Benzodithiole, 2-methyl-2-phenyl- would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The presence of the C-S bonds in the dithiole ring would give rise to absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The vibrations associated with the methyl group (C-H stretching and bending) would also be present in the spectrum.
A table of expected IR absorption bands is provided below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (methyl) | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-S Stretch | 800-600 |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe vibrational modes of molecules. For 1,3-Benzodithiole, 2-methyl-2-phenyl-, this technique would be instrumental in characterizing its structural fingerprint. Although a specific Raman spectrum for this compound is not available in the reviewed literature, its expected spectral features can be inferred.
Key applications and expected spectral regions of interest include:
Identification of Functional Groups: The Raman spectrum would exhibit characteristic peaks corresponding to the various functional groups present. Aromatic C-H stretching vibrations from both the benzodithiole and phenyl rings are expected in the 3000-3100 cm⁻¹ region. The C-C stretching modes within the aromatic rings would produce a series of bands between 1400 and 1600 cm⁻¹.
Skeletal Vibrations: The dithiole ring's C-S bonds would give rise to distinct stretching vibrations, typically found in the 600-800 cm⁻¹ range. These modes are often weak in infrared spectroscopy but can be prominent in Raman spectra, making it a valuable tool for confirming the integrity of the dithiole heterocycle. The C-S-C bending modes would appear at lower frequencies.
Substituent Group Vibrations: The methyl group (C-H) stretching and bending vibrations would be observable. The C-phenyl and C-methyl stretching vibrations connected to the quaternary C2 carbon would also provide unique spectral markers.
Conformational Analysis: In principle, Raman spectroscopy could be used to study conformational changes, particularly concerning the orientation of the phenyl group relative to the benzodithiole core, although this would likely require computational support to assign specific modes.
By comparing the experimental Raman spectrum with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes could be achieved, offering a comprehensive understanding of the molecule's vibrational properties.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For 1,3-Benzodithiole, 2-methyl-2-phenyl-, the molecular formula is C₁₄H₁₂S₂.
The precise molecular weight can be calculated as follows:
Nominal Molecular Weight: 244 g/mol
Monoisotopic Mass: 244.0380 g/mol
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z 244. This molecular ion would then undergo a series of fragmentation reactions, and the resulting pattern is predictable based on the stability of the potential fragments. A strong molecular ion peak is anticipated due to the stability conferred by the aromatic systems. thieme-connect.de
Expected Fragmentation Pathways:
Loss of a Methyl Radical: The most likely initial fragmentation would be the cleavage of the C2-methyl bond to lose a methyl radical (•CH₃, 15 Da), resulting in a stable tertiary carbocation stabilized by the phenyl group and the sulfur atoms. This would produce a prominent peak at m/z 229 .
C₁₄H₁₂S₂⁺˙ → [C₁₃H₉S₂]⁺ + •CH₃
Loss of a Phenyl Radical: Alternatively, cleavage of the C2-phenyl bond could occur, leading to the loss of a phenyl radical (•C₆H₅, 77 Da). This would generate a fragment ion at m/z 167 .
C₁₄H₁₂S₂⁺˙ → [C₈H₇S₂]⁺ + •C₆H₅
Benzodithiolylium Ion Formation: A common pathway in related aromatic sulfur compounds involves fragmentation that leads to the formation of a stable benzodithiolylium cation. This might occur through more complex rearrangements but would be a characteristic fragment.
The relative abundance of the fragment ions at m/z 229 and m/z 167 would depend on the relative stability of the resulting carbocations and the bond strengths of the C-C bonds being cleaved. Due to the high stability of the phenyl radical, the peak at m/z 167 might be less intense than the peak at m/z 229, which results from the loss of the less stable methyl radical.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 244 | Molecular Ion [M]⁺˙ | [C₁₄H₁₂S₂]⁺˙ | Parent ion |
| 229 | [M - CH₃]⁺ | [C₁₃H₉S₂]⁺ | Loss of a methyl radical |
| 167 | [M - C₆H₅]⁺ | [C₈H₇S₂]⁺ | Loss of a phenyl radical |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1,3-Benzodithiole, 2-methyl-2-phenyl- has not been reported in the searched literature, its solid-state structure can be reliably predicted based on analyses of similar molecules. acs.orgrsc.org
The phenyl group will be twisted out of the plane of the benzodithiole ring system. The dihedral angle between the plane of the benzodithiole and the phenyl ring is a key conformational parameter. In related 2-phenyl-substituted benzothiazole (B30560) structures, this dihedral angle is typically small, around 3-7°. nih.gov However, the presence of the additional methyl group at the C2 position in the target molecule would likely increase this angle due to steric repulsion.
The bond lengths and angles are expected to be within the normal ranges for such compounds.
| Parameter | Expected Value | Reference/Notes |
|---|---|---|
| C-S Bond Length | 1.75 - 1.78 Å | Typical for dithiole rings researchgate.net |
| Csp²-Csp² (Aromatic) | 1.38 - 1.41 Å | Standard aromatic C-C bond |
| Csp³-Csp² (C2-Phenyl) | ~1.51 Å | Typical single bond |
| Csp³-Csp³ (C2-Methyl) | ~1.53 Å | Typical single bond |
| C-S-C Angle | ~95 - 100° | Constrained by the 5-membered ring researchgate.net |
| Phenyl-Benzodithiole Dihedral Angle | > 10° | Increased due to steric hindrance from the methyl group |
In the solid state, the packing of molecules is governed by various non-covalent interactions. For 1,3-Benzodithiole, 2-methyl-2-phenyl-, the following intermolecular interactions are anticipated to play a crucial role in the crystal packing:
π–π Stacking: The planar aromatic surfaces of the benzodithiole and phenyl rings are prone to π–π stacking interactions. These interactions, where the rings of adjacent molecules stack on top of each other (either face-to-face or offset), are a significant cohesive force in the crystals of aromatic compounds. nih.govnih.gov
C–H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the electron-rich π systems of neighboring molecules. These C–H···π interactions are important in directing the crystal packing arrangement. ijcrt.org
The interplay of these interactions will determine the final crystal packing motif, influencing properties such as melting point and solubility.
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of 1,3-Benzodithiole, 2-methyl-2-phenyl- is expected to be dominated by electronic transitions within its aromatic systems.
Based on data from related aryl-substituted benzothiadiazole and benzoxadiazole derivatives, the absorption spectrum is likely to exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net
Expected Electronic Transitions:
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For 1,3-Benzodithiole, 2-methyl-2-phenyl-, these transitions are associated with the conjugated π-systems of the benzodithiole and phenyl moieties. Multiple strong absorption bands are expected in the range of 200-350 nm. The substitution on the benzodithiole core influences the exact position and intensity of these bands.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the sulfur atoms) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions and may be observed as a shoulder on the main absorption bands at longer wavelengths.
The solvent used for the measurement can influence the position of the absorption maxima (solvatochromism), particularly for any transitions involving charge transfer character.
| Transition Type | Expected Absorption Region (λmax) | Relative Intensity | Notes |
|---|---|---|---|
| π → π | 200 - 350 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Associated with the aromatic rings. |
| n → π | > 300 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) | Involving non-bonding electrons on sulfur; may be obscured. |
Information regarding the emission (fluorescence) properties of this specific compound is not available. However, many aryl-substituted heterocyclic compounds are known to be fluorescent, and it is plausible that 1,3-Benzodithiole, 2-methyl-2-phenyl- could exhibit emission upon excitation at its absorption maxima.
Fluorescence and Luminescence Properties
Research into related structures, such as derivatives of 2,1,3-benzothiadiazole (B189464) and benzothiazole, has shown that the introduction of various substituent groups can induce or modify fluorescence and luminescence. mdpi.comresearchgate.netniscpr.res.in These studies often explore the effects of electron-donating or electron-withdrawing groups on the electronic transitions within the molecules, which in turn govern their photophysical behavior. acs.org For instance, in many organic fluorophores, the presence of extended π-conjugated systems and donor-acceptor architectures can lead to intense fluorescence emission. nih.gov
However, without direct experimental data or computational studies on derivatives of 1,3-Benzodithiole, 2-methyl-2-phenyl-, any discussion of their potential fluorescent or luminescent behavior would be speculative. The specific arrangement of the dithiole ring, combined with the methyl and phenyl substituents at the 2-position, will uniquely influence the electronic structure and potential for light emission upon excitation. Further research, including the synthesis and spectroscopic analysis of such derivatives, would be necessary to elucidate their properties in this regard.
Theoretical and Computational Investigations of 1,3 Benzodithiole, 2 Methyl 2 Phenyl
Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) Studies of Ground State Geometries
Currently, there is a lack of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on the ground state geometries of 1,3-Benzodithiole (B1625575), 2-methyl-2-phenyl-. While DFT is a common method for investigating the electronic structure and geometry of organic molecules, published research on this particular compound is not readily found.
Ab Initio Methods for Energy and Reactivity Prediction
Detailed theoretical investigations using ab initio methods to predict the energy and reactivity of 1,3-Benzodithiole, 2-methyl-2-phenyl- have not been reported in accessible scientific journals. Such studies would provide valuable insights into the molecule's stability and potential chemical behavior, but this specific area of research remains to be explored for this compound.
Conformational Analysis and Stereoelectronic Effects
Theoretical Analysis of Ring Conformations
A comprehensive theoretical analysis of the ring conformations of 1,3-Benzodithiole, 2-methyl-2-phenyl- is not available in the current body of scientific literature. Conformational analysis is crucial for understanding the three-dimensional structure and properties of cyclic compounds; however, specific computational studies on the conformational preferences of this molecule have not been published.
Investigation of Anomeric Effects and Stereoelectronic Influences
Specific investigations into the anomeric effects and other stereoelectronic influences within 1,3-Benzodithiole, 2-methyl-2-phenyl- have not been documented in peer-reviewed research. While the dithiole ring system may exhibit interesting stereoelectronic effects, dedicated computational or experimental studies to elucidate these for the 2-methyl-2-phenyl substituted derivative are not presently available.
Advanced Applications of 1,3 Benzodithiole, 2 Methyl 2 Phenyl and Derivatives in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
The 1,3-benzodithiole (B1625575) framework, particularly in its derivatized forms, serves as a highly adaptable building block in synthetic organic chemistry. Its unique structure, featuring a benzene (B151609) ring fused to a dithiole ring, imparts specific reactivity that chemists can exploit for various transformations. This versatility allows it to be a key component in the construction of complex molecules, including other heterocyclic systems, and as a reliable protecting group for sensitive functionalities.
Precursors for the Synthesis of Other Sulfur-Containing Heterocycles
The 1,3-benzodithiole moiety is a valuable precursor for creating a diverse range of sulfur-containing heterocyclic compounds. acs.orgchemistryviews.org The inherent reactivity of the dithiole ring allows for strategic ring-opening, rearrangement, and annulation reactions to build more complex structures. acs.orgchemistryviews.org
Research has demonstrated efficient, copper-catalyzed methods for synthesizing benzodithiole derivatives from 2-bromo-benzothioamides and elemental sulfur. acs.org These synthesized benzodithioles can then be transformed into other valuable compounds. For instance, acidic hydrolysis can convert them into their corresponding 3H-1,2-benzodithiol-3-one derivatives. acs.org One prominent example is the conversion to 3H-1,2-benzodithiol-3-one 1,1-dioxide, famously known as Beaucage's reagent, a critical compound in nucleic acid chemistry. acs.org
Furthermore, the strategic manipulation of related dithioacetal structures, such as 1,3-dithianes, can lead to ring-expansion reactions, providing pathways to medium-sized sulfur-containing heterocycles like nine-membered S,S-heterocycles. chemistryviews.org These transformations highlight the role of the dithioacetal core, shared by 1,3-benzodithioles, as a foundational element for accessing a broader family of sulfur heterocycles which are useful in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org
The following table summarizes examples of heterocycles synthesized from benzodithiole precursors or related structures.
| Precursor Type | Reaction | Resulting Heterocycle |
| Benzodithiole | Acidic Hydrolysis, Oxidation | 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage's Reagent) acs.org |
| 1,3-Dithianyl-substituted propargylamines | Base-mediated rearrangement | Nine-membered S,S-heterocycles chemistryviews.org |
| 2-Bromo-benzothioamides + S8 | Copper-catalyzed cyclization | Benzodithiole derivatives acs.org |
Utilization in Carbonyl Compound Protection and Derivatization
The 1,3-benzodithiole scaffold is structurally related to 1,3-dithianes and 1,3-dithiolanes, which are extensively used as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.orgresearchgate.net This protection strategy is crucial in multi-step syntheses to prevent the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. researchgate.netnih.gov
The formation of the dithioacetal from a carbonyl compound and a dithiol is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org This reaction effectively masks the electrophilic nature of the carbonyl carbon. The resulting dithioacetal is stable under a wide range of conditions, including exposure to nucleophiles and bases, but can be removed (deprotected) under specific conditions to regenerate the original carbonyl group. organic-chemistry.orgresearchgate.net
While general dithiols like 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085) are commonly used, the 1,3-benzodithiole system offers a similar protective function. organic-chemistry.orgresearchgate.net The derivatization of carbonyl compounds into their corresponding 1,3-benzodithiole adducts renders them inert to many reagents, thereby showcasing the utility of this chemical entity in the strategic execution of complex organic syntheses. researchgate.net
Applications in Oligonucleotide Synthesis Methodologies
Derivatives of 1,3-benzodithiole play a pivotal role in the chemical synthesis of oligonucleotides, particularly in the formation of phosphorothioate (B77711) linkages. These modified nucleic acids, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are central to the development of antisense therapeutics.
One of the most significant applications involves 3H-1,2-benzodithiol-3-one 1,1-dioxide, widely known as Beaucage's reagent. acs.orgnih.gov This compound is a highly efficient sulfur-transfer agent used during solid-phase oligonucleotide synthesis. nih.gov After the coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain, the resulting phosphite (B83602) triester is oxidized. In the synthesis of phosphorothioates, this oxidation step is replaced by a sulfurization step, for which Beaucage's reagent is employed to convert the P(III) phosphite triester into the P(V) phosphorothioate triester with high efficiency. nih.gov
The effectiveness of Beaucage's reagent has made it a benchmark sulfurizing agent in the field. acs.org Although alternative reagents like phenylacetyl disulfide (PADS) have been developed for large-scale manufacturing, the foundational role of the benzodithiole derivative in establishing efficient sulfurization protocols is well-documented. acs.org Furthermore, other benzodithiole derivatives, such as O-(1,3-benzodithiol-2-yl)uridine, have been explored as key intermediates for protecting the 2'-hydroxyl group in oligoribonucleotide synthesis. acs.org
Development of Functional Materials and Electronic Components
The unique electronic properties of sulfur-containing heterocycles make them attractive candidates for the development of advanced functional materials. The 1,3-benzodithiole core and its derivatives are being explored for their potential in creating organic molecules with specific electronic behaviors, such as electron donation, which is essential for constructing organic conductors and semiconductors.
Design and Synthesis of Electron Donor Compounds
In the field of materials science, molecules that can readily donate electrons are fundamental components of charge-transfer complexes and organic conductors. Sulfur-rich heterocyclic compounds, including derivatives of 1,3-dithiole, are excellent candidates for electron donors due to the presence of lone pairs on the sulfur atoms and their ability to be oxidized to stable radical cations. epa.gov
The design of such donor molecules often involves creating a π-electron system that can be easily oxidized. The 1,3-benzodithiole framework contributes to this property. By extending the conjugation of the benzodithiole system or by attaching it to other electronically active groups, chemists can fine-tune the redox properties of the resulting molecule. epa.gov For example, Wittig-Horner reactions have been used to couple 1,3-dithiol-2-ylphosphonate derivatives with various quinones to create highly conjugated π-electron donors. epa.gov
The goal is to create molecules with low oxidation potentials, indicating a high propensity to donate electrons. Research into donor-acceptor co-oligomers, where electron-rich units like thiophenes are combined with electron-deficient units, further illustrates the strategy of building molecular systems with tailored electronic properties for potential use in optoelectronics. mdpi.combeilstein-journals.org
Integration into Organic Conductors and Semiconductors
The development of organic semiconductors is a rapidly advancing area, with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comnih.gov Many high-performance organic semiconductors are based on sulfur-containing fused aromatic ring systems. nih.gov These molecules can self-assemble into ordered structures in the solid state, facilitating charge transport. rsc.org
Thienoacenes, such as derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), are a class of organic semiconductors known for affording OFETs with very high charge carrier mobilities. nih.govrsc.org The planarity of these molecules and the intermolecular orbital overlap, influenced by the sulfur atoms, are critical for efficient charge transport. nih.gov
Methodological Advancements in Analytical Chemistry
The analytical applications of 1,3-benzodithiole, 2-methyl-2-phenyl- and its derivatives are an emerging area of interest, particularly in the development of robust spectrophotometric and chromatographic assays. These compounds, possessing a unique heterocyclic structure, offer potential for utilization in various analytical methodologies due to their inherent chemical properties. Research in this domain, however, is still in its nascent stages, with current literature primarily focused on the synthesis and characterization of this class of compounds rather than their direct application in analytical assays.
Applications in Spectrophotometric and Chromatographic Assays
While specific studies detailing the use of 1,3-Benzodithiole, 2-methyl-2-phenyl- as a primary analytical reagent in spectrophotometric or chromatographic assays are not extensively documented, the broader class of benzodithiole derivatives has been characterized using these techniques. Chromatographic methods, particularly column chromatography, are frequently employed for the purification of synthesized benzodithiole derivatives. nih.govacs.orgresearchgate.net This indicates the amenability of these compounds to chromatographic separation, a fundamental aspect of their potential use in analytical assays.
The synthesis of various benzodithiole derivatives often involves monitoring the reaction progress and confirming the purity of the final products using thin-layer chromatography (TLC). mdpi.com For instance, the progress of reactions to synthesize aminoalkyl sclareolide (B1681565) derivatives was monitored via TLC with UV light for visualization. mdpi.com
Furthermore, the characterization of novel benzothiazole (B30560) derivatives, a related class of sulfur-containing heterocyclic compounds, routinely involves spectroscopic techniques. researchgate.net Newly synthesized compounds in one study were characterized by elemental analysis, 1H-NMR, and 13C-NMR spectra, demonstrating the utility of spectroscopic methods in elucidating the structures of such compounds. researchgate.net
Although direct applications in quantitative assays are not yet established, the existing data on the chromatographic behavior and spectroscopic properties of benzodithiole and related compounds lay the groundwork for future development in this area. The table below summarizes the typical analytical techniques used in the context of synthesizing and characterizing benzodithiole derivatives.
| Analytical Technique | Application in Benzodithiole Research | Key Findings |
| Column Chromatography | Purification of synthesized benzodithiole products. nih.govacs.orgresearchgate.net | Effective in isolating desired benzodithiole derivatives from reaction mixtures, with yields often reported after purification by this method. nih.govacs.org |
| Thin-Layer Chromatography (TLC) | Monitoring the progress of chemical reactions. mdpi.com | Allows for the real-time tracking of the consumption of reactants and the formation of products. mdpi.com |
| NMR Spectroscopy (1H-NMR, 13C-NMR) | Structural characterization of new derivatives. researchgate.net | Provides detailed information about the chemical structure and connectivity of atoms within the molecule. researchgate.net |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Confirms the identity of the synthesized compounds by providing accurate mass-to-charge ratio data. |
| X-ray Crystallography | Elucidation of the three-dimensional molecular structure. acs.org | Offers definitive proof of the molecular structure, including bond lengths and angles. acs.orgresearchgate.net |
Future research may focus on leveraging the unique properties of 1,3-Benzodithiole, 2-methyl-2-phenyl- for the development of novel analytical methods. This could include its use as a chromogenic or fluorogenic reagent in spectrophotometry, or as a derivatizing agent to enhance the detectability of other analytes in chromatography.
Future Directions and Emerging Research Avenues in 1,3 Benzodithiole Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research concerning 1,3-Benzodithiole (B1625575), 2-methyl-2-phenyl- and its analogues will undoubtedly focus on green synthetic strategies. A significant area of interest is the advancement of copper-catalyzed reactions, which have shown promise in the synthesis of benzodithiole skeletons. acs.orgresearchgate.net These methods often utilize elemental sulfur as a readily available and sustainable sulfur source. acs.orgresearchgate.net
Future synthetic protocols are expected to move towards minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. This includes the exploration of one-pot reactions, multicomponent reactions, and the use of recyclable catalysts. For instance, the development of solid-supported catalysts or phase-transfer catalysts could simplify product purification and catalyst recovery, making the synthesis of 2,2-disubstituted 1,3-benzodithioles more scalable and cost-effective.
| Synthetic Strategy | Key Features | Potential Advantages for 2,2-Disubstituted 1,3-Benzodithioles |
| Copper-Catalyzed Cross-Coupling | Use of elemental sulfur, mild reaction conditions. | High atom economy, access to a wide range of derivatives. acs.orgresearchgate.net |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, rapid library synthesis. |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction parameters, easy scale-up. |
| Mechanochemistry | Solvent-free reactions induced by mechanical force. | Reduced solvent waste, access to novel reactivity. |
Exploration of Underutilized Reactivity Modes for Enhanced Functionalization
To unlock the full potential of 1,3-Benzodithiole, 2-methyl-2-phenyl- , a deeper understanding and exploitation of its reactivity are crucial. While the core structure is relatively stable, the aromatic ring and the substituents at the C2 position offer opportunities for novel functionalization.
One promising avenue is the exploration of C-H bond functionalization. Directing group-assisted or transition-metal-catalyzed C-H activation of the benzo moiety would allow for the introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials. This approach offers a more atom- and step-economical way to synthesize complex derivatives with tailored properties.
Furthermore, the reactivity of the dithiole ring itself, particularly under oxidative or reductive conditions, could be explored to generate novel reactive intermediates. For example, controlled oxidation of the sulfur atoms could lead to sulfoxides or sulfones with altered electronic properties and reactivity.
Integration into Advanced Functional Materials and Optoelectronic Devices
The unique electronic properties of sulfur-containing heterocycles make them attractive building blocks for advanced functional materials. The incorporation of the 1,3-Benzodithiole, 2-methyl-2-phenyl- moiety into polymeric or small-molecule systems could lead to materials with interesting optical and electronic characteristics. The phenyl and methyl groups at the C2 position can be strategically modified to tune the solubility, morphology, and electronic properties of the resulting materials.
There is significant potential for the use of 1,3-benzodithiole derivatives in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.compolyu.edu.hkmdpi.com The electron-rich nature of the benzodithiole core can be combined with electron-accepting units to create donor-acceptor systems with tailored energy levels and charge-transport properties. mdpi.commdpi.com
| Application Area | Potential Role of 1,3-Benzodithiole, 2-methyl-2-phenyl- | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | As a host material or as a component of an emissive dopant. | High thermal stability, appropriate energy levels, good film-forming properties. polyu.edu.hk |
| Organic Photovoltaics (OPVs) | As a donor material in the active layer. | Broad absorption spectrum, high charge carrier mobility, good blend morphology with acceptor materials. |
| Organic Field-Effect Transistors (OFETs) | As the semiconductor in the active channel. | High charge carrier mobility, good air stability, solution processability. mdpi.com |
Interdisciplinary Research with Other Fields of Chemistry (e.g., Catalysis, Supramolecular Chemistry)
The future of 1,3-benzodithiole chemistry also lies in its integration with other chemical disciplines. In the realm of catalysis, 1,3-benzodithiole derivatives could be explored as ligands for transition metal catalysts. The sulfur atoms can act as coordination sites, and the substituents on the benzodithiole core can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.
In supramolecular chemistry, the non-covalent interactions involving the sulfur atoms and the aromatic system of 1,3-Benzodithiole, 2-methyl-2-phenyl- could be harnessed for the construction of self-assembled architectures. The formation of charge-transfer complexes, host-guest systems, and molecular sensors based on this scaffold are all exciting possibilities. The ability to form specific intermolecular interactions could lead to the development of novel materials with applications in molecular recognition, sensing, and crystal engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
